molecular formula C23H19NO5S B2846523 (4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-10-9

(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2846523
M. Wt: 421.47
InChI Key: SBXRQPVGTWLVNB-UHFFFAOYSA-N
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Description

The compound appears to contain two 4-methoxyphenyl groups, which are phenyl groups with a methoxy (OCH3) substituent at the 4-position . It also contains a 1,4-benzothiazin-2-one group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The presence of the dioxido indicates the presence of two oxygen atoms .


Molecular Structure Analysis

Again, without specific information, I can only provide general comments. The presence of the methoxy groups and the benzothiazinone group will have a significant impact on the compound’s molecular structure, likely influencing its reactivity and the types of reactions it can undergo .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure. The methoxy groups could potentially be demethylated, and the benzothiazinone group might undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups (like the methoxy groups in this compound) can influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Derivative Studies

A variety of methods have been developed for the synthesis of novel derivatives related to the chemical structure . For example, electrochemical synthesis has been utilized to create novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties from related starting materials (Largeron & Fleury, 1998). Similarly, CAN-mediated oxidations have been applied for synthesizing xanthones and related products from comparable compounds (Johnson et al., 2010).

Antioxidant and Anticancer Properties

Research has also focused on the synthesis of derivatives and evaluation of their antioxidant (Çetinkaya et al., 2012) and antimitotic properties. Notably, some compounds exhibit significant antiproliferative activity and potential as vascular disrupting agents (Chang et al., 2014), indicating promising avenues for cancer therapy.

Mechanistic Insights into Cytotoxicity

A particular focus has been on understanding the mechanisms underlying the cytotoxicity of phenstatin family members, with studies showing that they inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells (Magalhães et al., 2013). These findings highlight the potential therapeutic applications of these compounds in cancer treatment.

Additional Chemical Studies

Further studies have explored the electrochemical behavior of related compounds for the synthesis of specific benzoquinones (Nematollahi & Golabi, 1996), and the use of N-acylbenzotriazole in O-arylation reactions to create diverse benzoxazoles (Singh et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

(4-methoxyphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-28-18-11-7-16(8-12-18)23(25)22-15-24(17-9-13-19(29-2)14-10-17)20-5-3-4-6-21(20)30(22,26)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXRQPVGTWLVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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